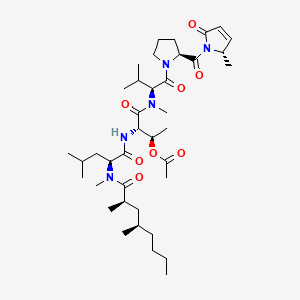

Microcolin B

Description

Properties

Molecular Formula |

C39H65N5O8 |

|---|---|

Molecular Weight |

732.0 g/mol |

IUPAC Name |

[(2R,3S)-3-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-4-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate |

InChI |

InChI=1S/C39H65N5O8/c1-13-14-16-25(6)22-26(7)36(48)41(11)31(21-23(2)3)35(47)40-33(28(9)52-29(10)45)38(50)42(12)34(24(4)5)39(51)43-20-15-17-30(43)37(49)44-27(8)18-19-32(44)46/h18-19,23-28,30-31,33-34H,13-17,20-22H2,1-12H3,(H,40,47)/t25-,26-,27+,28-,30+,31+,33+,34+/m1/s1 |

InChI Key |

MNASOWORUXKEPP-APCQCXEZSA-N |

Isomeric SMILES |

CCCC[C@@H](C)C[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2[C@H](C=CC2=O)C |

Canonical SMILES |

CCCCC(C)CC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2C(C=CC2=O)C |

Origin of Product |

United States |

Biological Activities and Cellular Responses Induced by Microcolin B

Modulation of Immunological Processes

Microcolin B and its analogs exert notable effects on the immune system, primarily through immunosuppressive mechanisms that impact lymphocyte function and cytokine production.

Microcolins A and B are recognized for their potent immunosuppressive properties. mdpi.comnih.govnih.govsi.edunih.gov These compounds have demonstrated significant inhibitory effects on key immune responses. For instance, Microcolin A has been shown to be a potent inhibitor of the murine mixed lymphocyte response, with reported IC50 values in the nanomolar range. nih.govnih.gov Studies indicate that Microcolin A can suppress the proliferation of murine splenocytes stimulated by various mitogens, including concanavalin (B7782731) A, phytohemagglutinin, and lipopolysaccharide. nih.gov The immunosuppressive action of microcolins was largely uncharacterized until recent investigations identified this compound's interaction with phosphatidylinositol transfer proteins α and β (PITPα/β) as a potential mechanism. mdpi.com

Further elaborating on its immunosuppressive capacity, this compound and its analogs directly interfere with lymphocyte proliferation and activation. Microcolin A, specifically, has been documented to suppress the mixed lymphocyte reaction (MLR) with an IC50 value of 5.0 nM. nih.gov It also inhibited responses to anti-IgM stimulation and phorbol (B1677699) 12-myristate 13-acetate plus ionomycin (B1663694) stimulation of murine splenocytes. nih.gov The activity of Microcolin A in these assays was found to be time-dependent and reversible, without a reduction in cell viability. nih.gov Microcolin A has also been observed to target the early immature CD4+CD8+ T-cell subpopulation within thymocytes. mdpi.com

A critical aspect of this compound's influence on immunological processes involves the modulation of cytokine production, particularly Interleukin-2 (B1167480) (IL-2). Microcolin A has been shown to inhibit IL-2 production by concanavalin A-activated splenocytes. nih.gov This inhibition of IL-2, a key cytokine for T-cell proliferation and differentiation, underscores the compound's role in dampening immune responses. fujifilm.com

Table 1: Immunosuppressive Activity of Microcolin A in vitro

| Target/Assay (Murine Splenocytes) | IC50 Value | Reference |

| Concanavalin A Stimulation | 5.8 nM | nih.gov |

| Phytohemagglutinin Stimulation | 12.5 nM | nih.gov |

| Lipopolysaccharide Stimulation | 8.0 nM | nih.gov |

| Mixed Lymphocyte Reaction (MLR) | 5.0 nM | nih.gov |

| Anti-IgM Stimulation | 10.0 nM | nih.gov |

| PMA + Ionomycin Stimulation | 5.8 nM | nih.gov |

PMA: Phorbol 12-myristate 13-acetate

Antiproliferative and Cytotoxic Effects in Cellular Models

Beyond its immunological effects, this compound exhibits significant antiproliferative and cytotoxic activities against various cellular models, with a particular focus on cancer cells.

Microcolins A and B are characterized by their broad antiproliferative activities. mdpi.comnih.govsi.edu They have been identified as potent inhibitors of cellular growth in various cancer cell lines. For example, the related compound Desacetylthis compound demonstrated inhibitory effects against the HT-29 colorectal adenocarcinoma and IMR-32 neuroblastoma cell lines, with IC50 values of 14 nM for both. si.edu Microcolins A and B were also found to be potent inhibitors of murine P-388 leukemia in vitro. nih.gov While specific broad-spectrum IC50 data for this compound across numerous cancer cell lines are not detailed in all provided snippets, its classification as a potent antiproliferative agent is consistent across multiple studies. nih.govnih.gov

Table 2: Antiproliferative Activity of Desacetylthis compound on Cancer Cell Lines

| Cell Line | IC50 Value | Reference |

| HT-29 colorectal adenocarcinoma | 14 nM | si.edu |

| IMR-32 neuroblastoma | 14 nM | si.edu |

A key finding regarding this compound's mechanism of action is its selective cytotoxicity towards cancer cells that are dependent on the Yes-associated protein (YAP) pathway. researchgate.netyuntsg.com this compound (MCB) acts as a Hippo pathway activator, preferentially killing YAP-dependent cancer cells. researchgate.netyuntsg.com This effect is mediated through the compound's interaction with Phosphatidylinositol Transfer Proteins α and β (PITPα/β), leading to the activation of LATS (large tumor suppressor) kinases. mdpi.comresearchgate.netyuntsg.comresearchgate.net This activation results in the downstream phosphorylation and inactivation of YAP/TAZ transcriptional coactivators, thereby suppressing gene expression and cell growth. mdpi.comyuntsg.com The targeting of PITPα/β by this compound leads to the depletion of plasma membrane phosphatidylinositol-4-phosphate (B1241899), contributing to its selective killing of YAP-dependent tumor cells. researchgate.netresearchgate.net This mechanism highlights a novel approach to targeting cancers characterized by YAP pathway dysregulation. researchgate.netyuntsg.com

Compound List:

this compound

Microcolin A

Microcolin H

Desacetylthis compound

VT01454

YAP (Yes-associated protein)

TAZ

LATS (Large tumor suppressor kinases)

PITPα/β (Phosphatidylinositol transfer proteins alpha/beta)

Interleukin-2 (IL-2)

Concanavalin A

Phytohemagglutinin

Lipopolysaccharide

PMA (Phorbol 12-myristate 13-acetate)

Ionomycin

Murine P-388 leukemia

Lyngbya majuscula

Moorea producens

HT-29 colorectal adenocarcinoma

IMR-32 neuroblastoma

Dendryphiella salina

GNAQ/11 mutant 92.1

OUM

OCM1

OCM8

LATS1/2

YAP-5SA mutant

Proleukin (Aldesleukin)

Cyclosporine

Sirolimus (Rapamycin)

Grassystatin A

Malyngamide F

Inhibition of Cell Adhesion Mechanisms

Cell adhesion, the process by which cells interact with each other and their extracellular matrix, is fundamental to tissue structure, development, and physiological functions. Dysregulation of cell adhesion is implicated in various pathological conditions, including cancer metastasis. This compound has demonstrated the ability to interfere with specific cell adhesion mechanisms. Notably, studies have shown that this compound significantly inhibits LFA-1/ICAM-1-mediated cell adhesion, with reported IC50 values of 0.15 µM nih.gov. LFA-1 (Lymphocyte Function-Associated Antigen 1) and ICAM-1 (Intercellular Adhesion Molecule 1) are critical cell adhesion molecules involved in immune cell trafficking and inflammatory responses researchgate.net. The inhibition of this interaction by this compound suggests a potential role in modulating immune cell migration and inflammatory processes.

| Compound | Target Interaction | IC50 (µM) | Source |

| This compound | LFA-1/ICAM-1 adhesion | 0.15 | nih.gov |

| Microcolin D | LFA-1/ICAM-1 adhesion | 0.9 | nih.gov |

| Compound 78 | P-selectin binding | 5 | nih.gov |

| Compound 78 | HL-60 cell adhesion | 40 | nih.gov |

Regulation of Key Cellular Signaling Pathways

This compound exerts significant influence over critical cellular signaling cascades, most notably the Hippo signaling pathway, which plays a pivotal role in regulating organ size, tissue homeostasis, and cell proliferation.

The Hippo signaling pathway is a conserved kinase cascade that acts as a master regulator of organ size and cell proliferation by controlling the activity of the transcriptional co-activators YAP and TAZ mdpi.combmbreports.org. This compound has been identified as a potent activator of this pathway yuntsg.comresearchgate.netnih.gov. By targeting phosphatidylinositol transfer proteins α and β (PITPα/β), this compound indirectly initiates a cascade that leads to the activation of the Hippo pathway yuntsg.comresearchgate.netnih.govmdpi.com. This activation is crucial for its observed cellular effects, including the suppression of YAP/TAZ activity.

A key mechanism by which this compound activates the Hippo pathway is through the induction of LATS (Large Tumor Suppressor) kinase activity yuntsg.commdpi.comescholarship.orgresearchgate.net. LATS kinases are central components of the Hippo pathway, responsible for phosphorylating and inactivating YAP and TAZ. Research indicates that this compound treatment leads to the phosphorylation of LATS kinases, specifically at the T1079 residue, which is critical for LATS activation yuntsg.commdpi.comescholarship.org. This phosphorylation event is a direct consequence of this compound's interaction with its molecular targets, PITPα/β yuntsg.commdpi.comescholarship.org.

The activation of LATS kinases by this compound results in the downstream phosphorylation of the YAP and TAZ transcriptional co-activators mdpi.comyuntsg.comresearchgate.netnih.govmdpi.comescholarship.orgresearchgate.net. Phosphorylation of YAP, particularly at the S127 site, promotes its binding to 14-3-3 proteins, leading to its retention in the cytoplasm mdpi.comyuntsg.commdpi.comescholarship.org. This cytoplasmic sequestration effectively inactivates YAP/TAZ, preventing them from translocating to the nucleus and driving the expression of genes associated with cell proliferation and survival mdpi.combmbreports.org. Consequently, this compound acts as an inhibitor of YAP/TAZ transcriptional activity, contributing to its antiproliferative effects.

| Signaling Pathway Component | Effect of this compound | Specific Mechanism/Site | Result | Source |

| Hippo Pathway | Activation | Targeting PITPα/β | Leads to LATS kinase activation | yuntsg.comresearchgate.netnih.govmdpi.com |

| LATS Kinase | Activation | Phosphorylation at T1079 | Enhances its kinase activity | yuntsg.commdpi.comescholarship.orgresearchgate.net |

| YAP/TAZ | Inactivation | YAP S127 phosphorylation | Promotes 14-3-3 binding and cytoplasmic retention | mdpi.comyuntsg.commdpi.comescholarship.org |

| YAP/TAZ | Inactivation | Cytoplasmic retention | Prevents nuclear translocation and gene transcription | mdpi.comyuntsg.comescholarship.org |

Other Documented Cellular Effects (e.g., Autophagy modulation via related compounds)

Beyond its direct impact on the Hippo pathway and cell adhesion, this compound and its related compounds exhibit other notable cellular effects. While this compound itself is primarily recognized for its Hippo pathway activation, its congener, Microcolin H, has been identified as a novel autophagy inducer researchgate.netnih.gov. Microcolin H targets PITPα/β, similar to this compound, and has demonstrated potent antitumor activity by inducing autophagic cell death researchgate.netnih.gov. This suggests that the PITPα/β targeting mechanism of microcolins may have broader implications for cellular processes, including autophagy, which plays a complex role in cancer cell survival and death mdpi.com. Microcolins, in general, have been shown to target PITPα/β, which are involved in cancer cell survival and proliferation mdpi.com.

Molecular Mechanisms of Action of Microcolin B

Linkage to Cellular Homeostasis and Disease Pathogenesis

Regulation of Cell Differentiation, Proliferation, and Survival

Microcolin B and its related compounds exert considerable influence on immune cell function and general cell proliferation, primarily through immunosuppressive and antiproliferative actions.

Immunosuppressive and Lymphocyte Modulation: Microcolins A and B are recognized as potent immunosuppressive lipopeptides nih.govmdpi.commedchemexpress.commdpi.comnih.gov. They demonstrate significant activity in the human two-way mixed lymphocyte response (MLR) assay, a key measure of T-cell activation and proliferation, with reported EC50 values in the subnanomolar to nanomolar range mdpi.comnih.gov. Specifically, Microcolin A exhibits potent immunosuppressive activity in a two-way murine mixed lymphocyte reaction with an EC50 of 1.5 nM and a TC50 of 22.6 nM, while this compound shows similar effects with an EC50 of 42.7 nM and a TC50 of 191.0 nM nih.govmdpi.com. These compounds function as inhibitors of interleukin-2 (B1167480) (IL-2) production and modulators of the lymphocyte response mdpi.commedchemexpress.com. Microcolin A has also been observed to target immature CD4+CD8+ T-cell subpopulations in thymocytes mdpi.com. Furthermore, this compound has been identified as a potential inhibitor of LFA-1/ICAM-1 mediated cell adhesion, with an IC50 value of 0.15 μM nih.govmdpi.com. Additionally, this compound is described as a B-lymphocyte-specific membrane protein involved in the regulation of B-cell differentiation tsbiochem.com.

Antiproliferative and Cytotoxic Effects: this compound exhibits potent nanomolar cytotoxicity against various cancer cell lines. It demonstrates an IC50 of 6 nM against the H-460 human lung cancer cell line medchemexpress.comvulcanchem.com. Desacetyl-microcolin B, an analog of this compound, has shown significant growth inhibition against HT-29 colorectal adenocarcinoma and IMR-32 neuroblastoma cells, with IC50 values of 14 nM nih.govthieme-connect.com. Studies indicate that Microcolins A, B, and C (desacetyl-microcolin B) can inhibit the growth of HT-29 and IMR-32 cancer cell lines, with IC50 values ranging from 0.28 nM to 14 nM mdpi.com. The cytotoxic mechanism of this compound involves the disruption of mitochondrial membranes and the induction of apoptosis through caspase-3 activation vulcanchem.com. The presence of a Δ3,4 double bond in this compound's lipid moiety is critical for its mitochondrial targeting, contributing to its cytotoxic efficacy vulcanchem.com.

Table 1: Cytotoxicity of Microcolins Against Cancer Cell Lines

| Compound | Cell Line(s) | IC50 Value | Reference |

|---|---|---|---|

| This compound | H-460 (human lung cancer) | 6 nM | medchemexpress.comvulcanchem.com |

| Desacetyl-microcolin B | HT-29 (colorectal adenocarcinoma), IMR-32 (neuroblastoma) | 14 nM | nih.govthieme-connect.com |

Table 2: Immunosuppressive and Lymphocyte Modulating Activity

| Compound | Assay / Activity | Value | Reference |

|---|---|---|---|

| Microcolin A | Two-way murine mixed lymphocyte reaction (MLR) | EC50: 1.5 nM | nih.govmdpi.com |

| Microcolin A | Two-way murine mixed lymphocyte reaction (MLR) | TC50: 22.6 nM | nih.govmdpi.com |

| This compound | Two-way murine mixed lymphocyte reaction (MLR) | EC50: 42.7 nM | nih.govmdpi.com |

| This compound | Two-way murine mixed lymphocyte reaction (MLR) | TC50: 191.0 nM | nih.govmdpi.com |

| Microcolin A | Human two-way MLR | EC50: Sub-nM to nM | nih.gov |

Role in Cancer Development and Progression

This compound plays a significant role in cancer by modulating key signaling pathways that control cell growth and survival, and by exhibiting direct cytotoxic effects on cancer cells.

Hippo Pathway Activation and YAP Inhibition: this compound (MCB) functions as a potent activator of the Hippo pathway researchgate.netyuntsg.com. The Hippo pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation, and its dysregulation is strongly implicated in cancer development and progression researchgate.netyuntsg.com. MCB preferentially targets and kills YAP-dependent cancer cells. This selective killing is achieved by inhibiting phosphatidylinositol transfer proteins α and β (PITPα/β), which are identified as direct molecular targets of MCB researchgate.netyuntsg.com. This inhibition leads to the depletion of plasma membrane phosphatidylinositol-4-phosphate (B1241899) researchgate.netyuntsg.com. The mechanism involves MCB activating the LATS kinase, a key component of the Hippo pathway. Activated LATS kinase then phosphorylates YAP, a transcriptional co-activator. This phosphorylation event leads to YAP's cytoplasmic localization and inactivation, thereby suppressing YAP/TAZ transcriptional activity that normally promotes cell proliferation and survival researchgate.netyuntsg.com. PITPα/β are identified as crucial upstream regulators of the Hippo pathway and play a significant role in cell proliferation, tissue homeostasis, and cancer development researchgate.netyuntsg.com.

Direct Cytotoxicity and Growth Inhibition in Cancer Cells: As detailed in section 3.3.1, this compound exhibits direct cytotoxic effects against cancer cell lines at nanomolar concentrations, targeting cells like H-460 human lung cancer cells medchemexpress.comvulcanchem.com. The disruption of mitochondrial membranes and induction of apoptosis via caspase-3 activation are key cytotoxic mechanisms employed by this compound vulcanchem.com. Beyond this compound, other microcolin derivatives also contribute to anticancer strategies. For instance, Microcolin H targets PITPα/β and induces autophagic cell death, demonstrating antiproliferative activity and antitumour efficacy nih.govresearchgate.net. Microcolins E-M have also been reported to possess significant cytotoxic activity against lung cancer cells nih.gov. Collectively, these findings position microcolins as promising lead compounds for the development of novel anticancer agents mdpi.com.

Compound Name List:

Microcolin A

this compound

Desacetyl-microcolin B (also referred to as Microcolin C in some contexts)

Microcolin D

Microcolin E

Microcolin H

Microcolins E-M

VT01454

Structure Activity Relationship Sar and Structural Determinants of Microcolin B Bioactivity

Analysis of Essential Structural Features

Detailed investigations into the structure of Microcolin B have identified several key functional groups and structural motifs crucial for its biological activity.

A paramount feature contributing to this compound's bioactivity is the presence of an α,β-unsaturated ketone moiety. This electrophilic functional group is critical for its mechanism of action, as it readily undergoes a Michael addition reaction with the thiol group of cysteine residues found in target proteins, such as PITPα and PITPβ mdpi.comscilit.comyuntsg.com. This covalent interaction forms a stable drug-protein complex, which is essential for initiating downstream signaling events, including the activation of the Hippo pathway mdpi.comyuntsg.com. The reactivity of this moiety is tunable, with electron-withdrawing groups influencing its electrophilicity biosolveit.de. The inactivity observed in dihydro-Microcolin B, where this double bond is reduced, strongly supports the necessity of the intact α,β-unsaturated ketone for covalent binding and subsequent biological activity mdpi.comyuntsg.comvulcanchem.com.

The stereochemistry of specific groups within the this compound molecule is vital for its potency. Research has highlighted the importance of the stereochemistry at the C4 methyl group. Analogs with altered stereochemistry at this position exhibit a significant reduction in potency, often by as much as 100-fold nih.govjst.go.jp. Competition assays have further demonstrated that the correct stereochemistry at C4 is crucial for effective target protein binding, as the presence of an isomer with incorrect stereochemistry does not affect the binding of the active compound nih.gov. This underscores the precise structural requirements for optimal interaction with its biological targets.

The integrity of the pyrrolenone ring, particularly the double bond within this structure, is indispensable for this compound's bioactivity. Catalytic hydrogenation, which saturates this double bond to yield dihydro-Microcolin B, leads to a substantial loss of activity vulcanchem.comnih.govacs.org. Dihydro-Microcolin B has been reported to be inactive or significantly less potent (e.g., IC50 > 10 μM) compared to the parent compound mdpi.comyuntsg.comvulcanchem.com. This observation reinforces the critical role of the unsaturated pyrrolenone system, likely due to its contribution to the molecule's electrophilic nature and its ability to engage in covalent modifications at the α,β-unsaturated ketone moiety yuntsg.com.

Beyond the α,β-unsaturated ketone, other functional groups also contribute to this compound's activity profile:

C10 Hydroxyl Group: The presence of a hydroxyl group at the C10 position is important for mediating antiproliferative effects. Analogs lacking this hydroxyl group are significantly less potent, confirming its role in the molecule's biological activity nih.govjst.go.jp. Similar findings have been observed in related compounds like Majusculamide D, where the C10-OH is crucial for inhibitory activity mdpi.com.

C22 Acetate (B1210297) (OAc) Group: In contrast to the C10 hydroxyl, the acetate group at the C22 position appears to be more flexible. Replacing the C22 acetate with a hydroxyl group does not result in a significant loss of bioactivity, suggesting that this ester functionality is not as critical for target binding or activity as other structural features nih.govucsd.edu.

Comparative Studies with Microcolin Analogs and Synthetic Derivatives

Comparative studies involving various Microcolin analogs and synthetic derivatives have been instrumental in delineating the SAR of this compound. These studies often involve synthesizing modified versions of the natural product or isolating related compounds to assess the impact of specific structural changes on bioactivity.

Cytotoxicity Comparisons: this compound exhibits potent cytotoxicity against cancer cell lines, such as H-460 human lung cancer cells, with IC50 values in the nanomolar range (e.g., 6 nM) vulcanchem.comnih.gov. Comparisons with other microcolins, such as Microcolin A, reveal differences in potency, with Microcolin A often showing slightly lower potency (e.g., IC50 = 50 nM) vulcanchem.com.

Impact of Modifications:

Deacetylation: Microcolin C (desacetyl-Microcolin B) is generally less potent than this compound mdpi.commdpi.comnih.gov.

Stereochemistry: Alterations in the stereochemistry of the C4 methyl group lead to a significant decrease in activity nih.govjst.go.jp.

Ring Reduction: The saturation of the pyrrolenone ring (dihydro-Microcolin B) renders the compound inactive mdpi.comyuntsg.comvulcanchem.com.

Functional Group Removal: Analogs lacking the C10 hydroxyl group show reduced potency nih.govjst.go.jp.

Analogs and Derivatives: Synthetic analogs like VT01454 have been developed, with some showing enhanced activity compared to this compound yuntsg.com. Comparisons between different microcolins (e.g., Microcolin E, H, I, F) reveal varying binding affinities, with Microcolin E and H often identified as strong binders mdpi.com. The presence of an N-methyl group is also noted to contribute favorably to protein interaction mdpi.com.

These comparative studies, utilizing both naturally occurring analogs and synthetically modified derivatives, consistently reinforce the critical roles of the α,β-unsaturated ketone, specific stereochemical configurations, and the pyrrolidine (B122466) unit in conferring this compound's potent biological activities.

Compound List:

Microcolin A

this compound

Microcolin C (Desacetyl-Microcolin B)

Microcolin D (Desacetyl-Microcolin A)

Microcolin E

Microcolin F

Microcolin G

Microcolin H

Microcolin I

Microcolin J

Microcolin K

Microcolin L

Microcolin M

Dihydro Microcolin A

Dihydro this compound

Dihydro Microcolin C

Dihydro Microcolin D

Majusculamide D

VT01454 (Synthetic analog)

Des-acetyl this compound

Differential Potencies and Specificities of Microcolins A-M

The Microcolin family, encompassing compounds A through M, exhibits variations in their chemical structures, leading to distinct potencies and specificities in their biological activities. These differences offer critical insights into the structural requirements for target engagement and efficacy.

Cytotoxicity and PITP Binding: Microcolins A and B are among the most studied members. While both exhibit cytotoxic activity against cancer cell lines, this compound generally demonstrates higher potency. For instance, this compound displays an IC50 of 6 nM against the H-460 human lung cancer cell line, whereas Microcolin A has an IC50 of 50 nM in the same assay nih.govfigshare.comvulcanchem.com. In contrast, in murine mixed lymphocyte response (MLR) assays, which assess immunosuppressive activity, Microcolin A has shown greater potency (EC50 = 1.5 nM) compared to this compound (EC50 = 42.7 nM) nih.gov. This highlights that structural differences can lead to differential activity profiles depending on the biological assay.

Key Structural Features and Their Impact:

α,β-Unsaturated Ketone Group: This functional group is crucial for the observed bioactivity, as it enables a Michael addition reaction with a cysteine residue (e.g., Cys94 in PITPβ) in the target protein, forming a covalent complex mdpi.comyuntsg.com. The dihydro analog of this compound, lacking this unsaturation, is inactive mdpi.comyuntsg.com.

Acetyl Group: The presence of an acetyl group at position R2, as seen in this compound, positively contributes to protein interaction compared to its deacetylated derivative, Microcolin C (desacetyl-Microcolin B) mdpi.com.

Hydroxyl Group on Pyrrolidine: The hydroxyl group on the pyrrolidine unit (present in Microcolin A, absent in this compound) is not essential for PITP binding. In fact, this compound (R1 = H) is often a better binder than Microcolin A (R1 = OH), and a similar trend is observed when comparing Microcolin E and F mdpi.com.

Lipid Chain: The length and saturation of the lipid chain play a role in potency. Shorter lipid chains, such as in Microcolin E, can reduce cytotoxicity by approximately tenfold vulcanchem.com. The Δ3,4 double bond in the lipid moiety is critical for mitochondrial targeting vulcanchem.com. N-methylation in the peptide backbone enhances metabolic stability and membrane permeability vulcanchem.com.

Lactam Unit: The terminal lactam unit appears important for binding or bonding to the target protein mdpi.com.

Comparative Binding: Molecular docking studies and experimental data suggest that Microcolins E, B, and H are among the best binders to PITPα/β, capable of forming covalent complexes via their α,β-unsaturated ketone group mdpi.comnih.gov.

Chemical Synthesis and Analog Development of Microcolin B

Strategies for Total Chemical Synthesis

The total synthesis of Microcolin B and its analogs requires precise control over stereochemistry and the efficient formation of peptide bonds and a unique pyrrolenone moiety. Chemists have employed sophisticated strategies to assemble this complex molecule.

Key Stereoselective Transformations (e.g., methyl-directed asymmetric hydrogenation)

Establishing the correct stereochemistry is a critical challenge in the synthesis of this compound. The molecule contains multiple chiral centers, and their precise three-dimensional arrangement is essential for biological activity. Asymmetric hydrogenation is a powerful and widely used method for setting stereocenters with high efficiency and enantioselectivity. nih.govnih.govresearchgate.net In the context of synthesizing fragments of molecules like this compound, transition-metal-catalyzed asymmetric hydrogenation can be employed to reduce C=C double bonds stereoselectively, thereby installing the desired chirality in the carbon backbone. nih.govresearchgate.net For instance, rhodium-based catalysts with chiral phosphine ligands are frequently used to achieve high levels of stereocontrol in the formation of chiral N-heterocycles, which are structurally related to components of this compound. nih.gov The stereoselective synthesis of the pyrrolidine (B122466) ring, a core component, is a key focus, with methods often starting from chiral precursors like proline or employing stereoselective cyclization reactions. nih.govresearchgate.netnih.gov

Methodological Innovations in Peptide and Pyrrolenone Unit Formation (e.g., mixed imide formation)

The formation of the peptide bonds and the distinctive pyrrolenone ring in this compound has spurred methodological innovation. One notable advancement is the use of an efficient mixed imide formation reaction in the synthesis of this compound. mcw.edu The mixed anhydride method is a classic and effective technique for peptide bond formation, involving the activation of a carboxyl group of an N-protected amino acid by forming an anhydride with another, more reactive acid. nih.govresearchgate.netorganicreactions.orggoogle.com This activated intermediate then readily reacts with the amino group of another amino acid or peptide to form the desired peptide linkage. google.com This approach has been refined and successfully applied to couple the complex fragments of this compound, overcoming steric hindrance and minimizing side reactions like racemization. mcw.eduresearchgate.net

Design and Preparation of this compound Derivatives for Research Applications

Creating derivatives of this compound is essential for understanding its biological function and exploring its therapeutic potential. By systematically modifying the structure, researchers can identify the key pharmacophore and develop tools for biochemical investigations.

Synthesis of Biotinylated Probes for Target Elucidation and Biochemical Studies

To identify the intracellular molecular targets of this compound, researchers have designed and synthesized biotinylated probes. nih.govnih.gov Biotin is a vitamin that forms a very strong and specific interaction with the protein avidin (or streptavidin), which can be exploited for affinity-based purification of target proteins. In one approach, a biotin handle connected via a polyethylene (B3416737) glycol (PEG) linker was attached to the amino-terminus of a Microcolin A analog. nih.gov The synthesis involved coupling a commercially available PEG-biotin carboxylic acid to the deprotected amine of the tripeptide fragment using a coupling agent like BOP-Cl. nih.gov Although this modification can sometimes reduce the biological activity of the parent molecule, the resulting biotinylated probe can still be a valuable tool. nih.govnih.gov At sufficient concentrations, these probes can be used in affinity chromatography experiments to isolate and subsequently identify the cellular proteins that this compound interacts with, thereby shedding light on its mechanism of action. nih.gov

Development of Modified Analogs with Altered Pharmacological Profiles

The synthesis of various this compound analogs has been a key strategy to understand its structure-activity relationship (SAR). nih.gov By making specific modifications to different parts of the molecule, researchers can assess the impact of these changes on its biological potency. For example, studies on Microcolin A analogs have revealed critical structural features for its activity. The C4 methyl group stereochemistry and the C2-C3 double bond in the pyrrolenone ring were found to be crucial for potent antiproliferative effects. nih.gov Reduction of this double bond leads to a dramatic loss of activity. nih.gov Conversely, other parts of the molecule, like the N-terminal fatty acid side chain, can be modified with less impact on potency, making it a suitable site for attaching probes. nih.gov

The table below summarizes the biological activity of selected synthetic analogs, demonstrating how structural changes influence their pharmacological profile.

| Compound | Modification | Cell Line | IC₅₀ (µM) |

| Analog 24 | Octanoyl fatty acid instead of dimethylated chain | EL-4 (mouse thymoma) | 0.04 |

| P-388 (mouse T-cell leukemia) | 0.03 | ||

| Analog 25 | C4 epimer of Analog 24 | EL-4 (mouse thymoma) | >25 |

| P-388 (mouse T-cell leukemia) | >25 | ||

| Analog 27 | Biotinylated derivative | EL-4 (mouse thymoma) | 10 |

| P-388 (mouse T-cell leukemia) | 10 |

Data sourced from studies on Microcolin A analogs, which share a core structure with this compound. nih.gov

These studies show that while some modifications are well-tolerated, others, particularly those affecting the core stereochemistry of the pyrrolenone moiety, can completely abolish activity. nih.gov This systematic approach of designing, synthesizing, and testing analogs is crucial for mapping the pharmacophore of this compound and for the development of new derivatives with potentially enhanced or more selective pharmacological profiles. nih.gov

Ecological Significance and Environmental Dynamics of Microcolin B

Role as a Chemical Defense in Marine Ecosystems

Marine cyanobacteria, including species that produce Microcolin B, have evolved sophisticated chemical defense strategies to thrive in competitive marine environments. These strategies often involve the production of potent secondary metabolites.

This compound has demonstrated significant antifeedant properties against certain marine herbivores. Studies have shown that natural concentrations of this compound can deter feeding by the sea hare Stylocheilus longicauda nih.govscispace.comresearchgate.netasm.orgresearchgate.netscribd.comresearchgate.netescholarship.org. This deterrence is crucial for the cyanobacteria, as it reduces grazing pressure and allows for the persistence of their populations, potentially contributing to bloom formation. While Stylocheilus longicauda is a specialist grazer that often feeds on Lyngbya majuscula, the presence of this compound in its diet can still influence its feeding behavior nih.govscispace.comscribd.com. Research indicates that this compound, along with other related compounds like microcolins A and desacetylthis compound, can inhibit feeding in various grazers, including the sea urchin Lytechinus variegatus researchgate.netresearchgate.netnih.gov.

Allelopathy, the chemical mediation of competition between organisms, is another ecological role attributed to compounds like this compound. While specific studies detailing this compound's direct allelopathic effects on a broad range of sympatric organisms are less prevalent, its presence in cyanobacterial blooms suggests a potential contribution to these interactions. For instance, Microcolin A, a related compound often co-produced with this compound, has been shown to have a strong allelopathic effect on coral larvae, reducing their survival and settlement plos.orgsi.eduplos.org. Given that this compound is also present in these cyanobacterial species, it is plausible that it may also contribute to allelopathic effects, potentially influencing competition for space and resources with other sessile marine organisms like corals plos.orgsi.eduplos.org.

Factors Influencing this compound Production in Cyanobacterial Blooms

The production of this compound by cyanobacteria is not static but is influenced by various environmental factors, particularly nutrient availability and growth conditions.

Perspectives on Future Research and Translational Applications of Microcolin B

Unresolved Questions in Microcolin B Biological Research

Despite significant progress in identifying the direct molecular targets of this compound, several questions remain at the forefront of ongoing biological research. Initially, Microcolins A and B were identified as potent immunosuppressive natural products. nih.gov However, subsequent studies with synthesized analogs revealed that they possessed non-selective cytotoxicity against both immune and non-immune cells, challenging the initial hypothesis of a specific immunosuppressive mechanism. nih.govnih.gov This finding suggests that the observed immunosuppression may be a consequence of general antiproliferative activity rather than a targeted immune-modulating effect.

The primary mechanism of action for this compound has been identified as the inhibition of PITPα and PITPβ, which in turn activates the Hippo signaling pathway to suppress cell growth. mdpi.comnih.gov While this discovery was a major breakthrough, it also raised new questions:

Downstream Effects and Pathway Crosstalk: Beyond the established link to the Hippo/YAP pathway, what are the full downstream consequences of PITP inhibition by this compound? The PITP family is involved in integrating phosphoinositide trafficking and lipid metabolism, suggesting that this compound could have broader effects on cellular lipid signaling and homeostasis that are yet to be fully characterized. nih.gov

Mechanisms of Resistance: As with any potential therapeutic agent, understanding the mechanisms by which cells might develop resistance to this compound is crucial for its future clinical development.

Differential Activity of Analogs: The natural product family includes several microcolin variants. A comprehensive understanding of why certain analogs, like Microcolin H, also target PITPα/β but induce a potent autophagic response, while the primary reported outcome for this compound is Hippo pathway activation, is still developing. nih.govnih.gov

Advancements in Chemical Probe Design and Application for Mechanistic Studies

Chemical probes are essential tools for dissecting the complex biological interactions of natural products like this compound. youtube.comnih.gov They enable researchers to identify molecular targets, validate biological functions, and explore mechanisms of action in complex cellular systems. youtube.comnih.gov The development of probes based on the microcolin scaffold has been a key strategy in advancing the understanding of this compound family.

An early approach involved modifying the amino-terminus of the related Microcolin A to incorporate a biotinylated polyethylene (B3416737) glycol linker. nih.govnih.gov This created an affinity reagent designed for use in techniques like affinity chromatography to pull down and identify binding partners from cell lysates. nih.gov Although this biotinylated probe showed reduced biological activity compared to the parent compound, it was still deemed a useful tool for biochemical studies to elucidate the mechanism of action. nih.gov

More recent strategies have employed activity-based protein profiling (ABPP), a powerful chemoproteomic method that uses reactive chemical probes to identify protein targets. nih.gov For the related analog, Microcolin H, researchers designed and synthesized a series of activity-based probes. These probes retained the core structure necessary for biological activity but included a reactive group to covalently label their targets. This approach successfully and directly identified PITPα and PITPβ as the binding partners of Microcolin H, a finding that was extended to this compound. nih.gov

These advancements in probe design, moving from simple affinity tags to sophisticated activity-based probes, represent a significant leap in the ability to confidently identify and study the molecular targets of complex natural products, providing a clear path to understanding their function. beilstein-journals.org

Preclinical Investigation in Disease Models Beyond Cancer

The identification of PITPα/β as the molecular target of this compound has significantly broadened the horizon for its potential therapeutic applications beyond cancer. mdpi.comnih.gov The PITP family of proteins is implicated in a variety of cellular processes, and their dysfunction is linked to several pathologies, suggesting that a molecule capable of modulating their activity could have far-reaching therapeutic benefits. mdpi.com

There is a compelling rationale for investigating this compound and its analogs in the context of neurodegenerative and metabolic diseases. PITPs are known to be involved in diverse pathologies, including neurodegeneration, immunity, and metabolic disorders. mdpi.comnih.gov This link provides a strong foundation for exploring the use of PITP inhibitors, like this compound, as a novel therapeutic strategy in these areas.

Neurodegenerative Disorders: Neuroinflammation and disruptions in lipid signaling are increasingly recognized as key factors in the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. frontiersin.org Given the role of PITPs in lipid trafficking and signaling, preclinical studies could explore whether this compound can modulate these pathways in relevant disease models, such as toxin-induced models of Parkinson's (e.g., using MPTP) or genetic mouse models of Alzheimer's. frontiersin.orgnih.gov Future studies in organotypic brain slice cultures or other advanced preclinical platforms could assess the compound's ability to reverse disease-related transcriptomic signatures or protect against neurodegeneration. nih.govdrugdiscoverynews.com

Metabolic Disorders: The involvement of PITPs in lipid metabolism also suggests a potential role for this compound in treating metabolic diseases like type 2 diabetes and non-alcoholic steatohepatitis (NASH). nih.govbiomodels.com Preclinical investigations could utilize diet-induced obesity models or genetic models of diabetes (e.g., ZDF rats or db/db mice) to determine if this compound can improve metabolic parameters such as glucose tolerance, insulin (B600854) resistance, or lipid profiles. biomodels.comsyncrosome.com

To date, these applications remain largely hypothetical, representing a promising frontier for future research rather than an established area of investigation. nih.gov

The successful translation of this compound from a research tool to a therapeutic agent will likely require further chemical optimization to enhance its potency, selectivity, and pharmacokinetic properties. Molecular docking analyses and synthetic efforts have already provided key insights into the structure-activity relationships (SAR) of the microcolin family. nih.govmdpi.com

Key SAR findings include:

The N-acetyl group is important for binding, as deacetylated derivatives like Microcolin C are weaker binders to PITP. mdpi.com

The hydroxyl group on the pyrrolidine (B122466) unit is not essential for binding; in fact, this compound (which lacks this group) is a better binder than Microcolin A (which has it). mdpi.com

The stereochemistry of the C4 methyl group plays a significant role in mediating the compound's activity. nih.gov

This knowledge can guide the rational design of new analogs. For instance, analogs could be synthesized to improve metabolic stability for in vivo use or to enhance selectivity for specific PITP isoforms, potentially separating a desired therapeutic effect from unwanted cytotoxicity. mdpi.com By fine-tuning the molecular structure, it may be possible to develop optimized compounds tailored for specific diseases, such as neurodegeneration or metabolic disorders, thereby expanding the therapeutic potential of the microcolin scaffold. mdpi.com

Q & A

Q. What is the origin of Microcolin B, and how does its structural complexity influence research methodologies for isolation and characterization?

this compound is a lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula. Its structural complexity, including cyclic depsipeptide motifs and alkyl chain modifications, necessitates advanced isolation techniques such as HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for full characterization . Researchers should prioritize bioassay-guided fractionation during isolation to track bioactive fractions, as structural analogs with minor modifications (e.g., VT01454, an optimized derivative) may exhibit divergent pharmacological profiles .

Q. What experimental design considerations are critical for evaluating this compound’s cytotoxicity in cancer cell lines?

Key considerations include:

- Cell line selection : Use YAP-dependent tumor models (e.g., MDA-MB-231 breast cancer cells) to align with this compound’s Hippo pathway activation mechanism .

- Dose-response assays : Include a gradient of concentrations (e.g., 0.1–100 μM) to assess potency (IC₅₀) and specificity.

- Controls : Compare with structurally related analogs (e.g., VT01454) and standard chemotherapeutics (e.g., cisplatin) to contextualize efficacy .

- Endpoint validation : Combine apoptosis assays (Annexin V/PI staining) with Hippo pathway readouts (e.g., YAP phosphorylation via Western blot) to link cytotoxicity to mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s dual roles in apoptosis and immune suppression?

Contradictions may arise from differences in experimental models (e.g., immune cell vs. cancer cell assays) or concentration-dependent effects. To address this:

- Comparative transcriptomics : Perform RNA-seq on immune cells (e.g., T-cells) versus cancer cells treated with this compound to identify pathway-specific responses .

- Dose stratification : Test sub-cytotoxic concentrations (≤1 μM) in immune suppression assays to isolate non-apoptotic mechanisms .

- Temporal analysis : Monitor time-course changes in cytokine secretion (e.g., IL-2, IFN-γ) to differentiate acute immunosuppression from delayed apoptotic effects .

Q. What methodological frameworks are recommended for optimizing this compound’s bioavailability in preclinical models?

- Structural derivatization : Introduce polar groups (e.g., PEGylation) to enhance solubility while retaining Hippo pathway activation, as demonstrated in VT01454 optimization .

- Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in murine models, correlating exposure levels with efficacy .

- Nanodelivery systems : Encapsulate this compound in liposomes or polymeric nanoparticles to improve stability and tumor targeting .

Q. How should researchers design studies to validate this compound’s mechanism of action in vivo while minimizing off-target effects?

- Conditional knockout models : Use YAP/TAZ-deficient mice to confirm on-target effects in tumor xenografts .

- Multi-omics integration : Combine phosphoproteomics (Hippo pathway activation) with metabolomics (apoptosis-related metabolite shifts) to map mechanistic networks .

- Toxicity screens : Assess hepatic/renal biomarkers (ALT, creatinine) and immune cell counts to differentiate therapeutic indices from nonspecific toxicity .

Methodological Guidance Tables

Q. Table 1. Key Techniques for Structural Analysis of this compound and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.